"sultamicillin tosylate dihydrate synthesis and characterization"
"sultamicillin tosylate dihydrate synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of Sultamicillin Tosylate Dihydrate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of sultamicillin tosylate dihydrate, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the chemical principles underpinning its synthesis and the analytical techniques required for its thorough characterization, ensuring scientific integrity and practical applicability.
Introduction: The Rationale Behind a Mutual Prodrug
Sultamicillin is a prime example of a codrug, where two therapeutic agents, ampicillin and sulbactam, are chemically linked to improve their pharmacokinetic properties.[2] Ampicillin, a broad-spectrum penicillin antibiotic, is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria. Sulbactam, a β-lactamase inhibitor, protects ampicillin from such degradation, thereby extending its antibacterial spectrum.[2] The formation of sultamicillin as a double ester enhances oral absorption compared to the simultaneous administration of ampicillin and sulbactam.[2] Following oral administration, sultamicillin is hydrolyzed in the intestinal wall, releasing ampicillin and sulbactam in a 1:1 molar ratio.[2] The tosylate dihydrate salt form is often preferred for its stability and crystalline nature.
Synthesis of Sultamicillin Tosylate Dihydrate: A Stepwise Approach
The synthesis of sultamicillin tosylate dihydrate is a multi-step process that involves the formation of the core sultamicillin molecule, followed by its conversion to the tosylate salt and subsequent hydration. The following is a scientifically grounded, step-by-step methodology.
Formation of the Sultamicillin Core
The core of sultamicillin is a methylene diester of ampicillin and sulbactam. A plausible synthetic route involves the reaction of a protected ampicillin derivative with an activated form of sulbactam.
Experimental Protocol:
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Protection of Ampicillin: The amino group of ampicillin is first protected to prevent side reactions. This can be achieved using a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group.
-
Activation of Sulbactam: Sulbactam is activated to facilitate esterification. This can be done by converting it to an acid chloride or by using a coupling agent.
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Esterification: The protected ampicillin is reacted with the activated sulbactam in the presence of a suitable base and solvent system. This step forms the sultamicillin core with the amino group still protected.
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Deprotection: The protecting group on the ampicillin moiety is removed to yield the free amino group, resulting in the formation of sultamicillin base.
Formation of the Tosylate Salt
The sultamicillin base is then converted to its tosylate salt to improve its stability and handling properties.
Experimental Protocol:
-
Dissolution: The synthesized sultamicillin base is dissolved in a suitable organic solvent, such as isopropanol, at a slightly elevated temperature (e.g., 50-60°C).[3]
-
Addition of p-Toluenesulfonic Acid: A solution of p-toluenesulfonic acid in the same solvent is added dropwise to the sultamicillin solution with continuous stirring.
-
Crystallization: The reaction mixture is then cooled to a lower temperature (e.g., 20-25°C) to induce crystallization of the sultamicillin tosylate salt.[3]
-
Isolation: The crystalline product is isolated by filtration and washed with a small amount of cold solvent.
Formation of the Dihydrate
The final step is the formation of the stable dihydrate form. This is often achieved through controlled crystallization from a solvent system containing water.
Experimental Protocol:
-
Recrystallization: The isolated sultamicillin tosylate is dissolved in a hot mixture of a polar organic solvent (e.g., isopropyl alcohol) and water.[3]
-
Controlled Cooling: The solution is slowly cooled to room temperature and then further chilled to promote the formation of well-defined crystals of the dihydrate.
-
Filtration and Drying: The resulting crystals of sultamicillin tosylate dihydrate are collected by filtration, washed with a cold solvent mixture, and dried under controlled conditions to achieve the desired water content.
Caption: Synthesis workflow for sultamicillin tosylate dihydrate.
Characterization of Sultamicillin Tosylate Dihydrate
A thorough characterization of the synthesized sultamicillin tosylate dihydrate is crucial to confirm its identity, purity, and quality. The following analytical techniques are routinely employed.
Physical Properties
Sultamicillin tosylate dihydrate is a white to yellowish-white crystalline powder.[4] It is freely soluble in methanol, acetonitrile, and ethanol, but only very slightly soluble in water.[4]
| Property | Description | Reference |
| Appearance | White to yellowish-white crystalline powder | [4] |
| Solubility | Freely soluble in methanol, acetonitrile, ethanol; very slightly soluble in water | [4] |
Spectroscopic Analysis
UV-Vis spectroscopy is a simple and effective method for the initial identification and quantification of sultamicillin tosylate dihydrate.
Experimental Protocol:
-
Solvent: Methanol is a suitable solvent for preparing solutions of sultamicillin tosylate dihydrate.[1][5]
-
Standard Solution Preparation: A standard stock solution (e.g., 1000 µg/ml) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standards of desired concentrations are prepared by diluting the stock solution with the mobile phase (for HPLC) or methanol.[5]
-
UV Scan: The UV spectrum is recorded over a range of 200-400 nm.[1][5]
Sultamicillin tosylate dihydrate exhibits a maximum absorbance (λmax) at approximately 225 nm.[1][5]
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule and confirming its structure.
Experimental Protocol:
-
Sample Preparation: The sample is typically prepared as a paste or a KBr disc.
-
Spectral Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
The IR spectrum of sultamicillin tosylate dihydrate should be compared with a reference spectrum. A specific polymorphic form (Form 2) of sultamicillin tosylate is characterized by IR absorption bands at approximately 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126, 1009, 975, 684, and 570 cm⁻¹.[3]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity and assay of sultamicillin tosylate dihydrate.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Phenomenex C18, 150 mm x 4.6 mm, 5 µm) is commonly used.[1][5]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v) is often employed.[1][5] An alternative mobile phase consists of acetonitrile and an acetate buffer (pH 3) in a 60:40 ratio.[6]
-
Detection Wavelength: The UV detector is set to 225 nm.[1][5]
-
Injection Volume: A 20 µl injection volume is standard.[6]
-
-
System Suitability: The system suitability is assessed by parameters such as theoretical plates, tailing factor, and repeatability of injections.
Under these conditions, sultamicillin tosylate dihydrate typically elutes at around 6.9 minutes.[1][5] The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[1][5]
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [1][5] |
| Mobile Phase | Acetonitrile:Water (45:55) or Acetonitrile:Acetate buffer (pH 3) (60:40) | [1][5][6] |
| Flow Rate | 1.0 ml/min | [1][5] |
| Detection | UV at 225 nm | [1][5] |
| Linearity Range | 10-60 µg/ml | [1][5] |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound, including its melting point and water content.
A specific polymorphic form of sultamicillin tosylate has been reported with a DSC peak at 177.52°C.[3] The water content, which should be between 4.0% and 6.0%, can be determined by Karl Fischer titration.[4]
X-Ray Diffraction (XRD)
XRD is essential for studying the crystalline structure and identifying different polymorphic forms of sultamicillin tosylate dihydrate. A specific polymorphic form (Form 2) has been characterized by XRD peaks at 2-theta values of 14.78, 15.92, 19.34, and 20.70.[3]
Caption: Analytical workflow for the characterization of sultamicillin tosylate dihydrate.
Conclusion
The synthesis and characterization of sultamicillin tosylate dihydrate require a systematic and well-documented approach. This guide has outlined a plausible synthetic pathway and detailed the essential analytical techniques for its comprehensive characterization. Adherence to these methodologies will ensure the production of a high-quality active pharmaceutical ingredient and facilitate further research and development in the field of antibacterial agents.
References
-
Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars, 7(2), 42-49. [Link]
-
Japanese Pharmacopoeia. (2016). Sultamicillin Tosilate. Official Monographs for Part I. [Link]
-
Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars. [Link]
-
Semantic Scholar. (n.d.). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. [Link]
-
ResearchGate. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. [Link]
- Google Patents. (1984).
-
ResearchGate. (2018). DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC. [Link]
-
DrugBank. (n.d.). Sultamicillin Tosilate Dihydrate. [Link]
- Google Patents. (2007).
-
European Pharmacopoeia. (n.d.). SULTAMICILLIN TOSILATE DIHYDRATE. [Link]
-
Atlantis Press. (2016). Study on Preparation and Stability of Sultamicillin Tosilate-β- Cyclodextrin. [Link]
-
PubChem. (n.d.). Sultamicillin Tosylate Hydrate. [Link]
-
Pharmaffiliates. (n.d.). Sultamicillin Tosylate Dihydrate-impurities. [Link]
-
Wikipedia. (n.d.). Sultamicillin. [Link]
-
ResearchGate. (2020). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. [Link]
-
precisionFDA. (n.d.). SULTAMICILLIN TOSYLATE. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Sultamicillin - Wikipedia [en.wikipedia.org]
- 3. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 6. researchgate.net [researchgate.net]
